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Compound of Interest

Compound Name: MK-4074

Cat. No.: B10800864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical development and initial
clinical findings for MK-4074, a potent, liver-specific dual inhibitor of Acetyl-CoA Carboxylase
(ACC) 1 and 2. The information presented herein is compiled from publicly available research
to facilitate further investigation and understanding of this compound.

Core Mechanism and Rationale

MK-4074 was developed to target de novo lipogenesis (DNL), a key metabolic pathway
implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic
steatohepatitis (NASH). The compound is a potent inhibitor of both ACC1 and ACC2, the
enzymes responsible for the rate-limiting step in fatty acid synthesis.[1][2] By inhibiting these
enzymes, MK-4074 aims to reduce the synthesis of new fatty acids in the liver, thereby
decreasing hepatic steatosis.

The liver specificity of MK-4074 is a crucial design feature, achieved through its interaction with
organic anion transport proteins (OATPs) found exclusively on hepatocytes.[1][3] This targeted
delivery minimizes potential systemic side effects. The subsequent excretion of MK-4074 into
the bile is mediated by the MRP2 efflux transporter.[3]

Quantitative Data Summary
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The following tables summarize the key quantitative data from preclinical and initial clinical

studies of MK-4074.

Parameter Value Species Notes
In vitro enzyme
IC50 (ACC1) ~3 nM Human o
inhibition assay.
In vitro enzyme
IC50 (ACC2) ~3 nM Human o
inhibition assay.
Table 1: In Vitro Potency of MK-4074
Study Population Treatment Duration Key Findings
~96% inhibition of
Healthy Male Subjects  Single 140 mg dose Single Dose fractional DNL relative
to placebo.
~91% inhibition of
Healthy Male Subjects 70 mg b.i.d. Single Day fractional DNL relative
to placebo.
) Maximal DNL
Healthy Male Subjects 140 mg 7 days o
inhibition observed.
Patients with Hepatic ] Average 36%
) 200 mg b.i.d. 4 weeks -
Steatosis reduction in liver fat.
] ] ) Unexpected ~200%
Patients with Hepatic ) ) )
200 mg b.i.d. 4 weeks increase in plasma

Steatosis

triglycerides.

Table 2: Summary of Initial Clinical Findings for MK-4074

Experimental Protocols

In Vitro Enzyme Inhibition Assay
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e Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-4074 against
human ACC1 and ACC2.

o Methodology: A high-throughput screening assay was utilized to identify inhibitors of ACC.
While the specific details of the assay are proprietary, such assays typically involve
incubating the recombinant human ACC1 and ACC2 enzymes with their substrate, acetyl-
CoA, and cofactors in the presence of varying concentrations of the inhibitor (MK-4074). The
enzyme activity is then measured, often by quantifying the product, malonyl-CoA, or a
coupled reaction product. The IC50 value is calculated by fitting the dose-response curve.

Cellular Assays for De Novo Lipogenesis (DNL) and
Fatty Acid Oxidation (FAO)

o Objective: To assess the effect of MK-4074 on DNL and FAO in cultured cells.

o Cell Culture: The specific cell line used is not detailed in the provided references, but
cultured hepatocytes are mentioned.

e Protocol:
o Cells are pre-incubated with MK-4074 for 1 hour.

o For DNL assays, cells are then incubated for an additional 1-3 hours with 65-260 uM of
14C-labeled acetate.

o For FAO assays, cells are incubated for an additional 1-3 hours with 0.018 mM of 3H-
labeled palmitate.

o Following incubation, intracellular 1*C-labeled lipids are extracted and measured to
determine the rate of DNL.

o For FAOQ, the release of 3H-labeled fatty acids is measured.

Preclinical Mouse Studies

» Objective: To evaluate the in vivo effects of MK-4074 on hepatic steatosis and plasma
triglycerides.
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» Animal Models: Male KKAy mice (a model of obesity and type 2 diabetes) on a chow diet
and C57BL/6J mice on a high-fat diet were used.

e Protocol:

o Mice were acclimated to oral dosing by treating them with vehicle (distilled water) for 7
days.

o MK-4074 was then administered to the drug-naive animals.

o The specific dosage and duration of MK-4074 treatment in the preclinical studies are not
detailed in the provided references.

o Key endpoints measured included hepatic triglyceride content and plasma triglyceride
levels.

Phase 1 Clinical Trial in Healthy Subjects

o Objective: To assess the safety, tolerability, and pharmacodynamic effects of MK-4074 on
DNL in healthy individuals.

e Study Population: Healthy young male subjects.
e Protocol:

o De novo lipogenesis was induced by oral administration of fructose.

[e]

The rate of DNL was estimated using a stable isotope labeling method.

o

MK-4074 was administered as a single 140 mg dose or as a divided dose of 70 mg twice
daily (b.i.d.).

o

A multiple-dose arm involved administration of 140 mg of MK-4074 for 7 days.

[¢]

The primary endpoint was the inhibition of fractional DNL relative to a placebo group.

Exploratory Clinical Study in Patients with Hepatic
Steatosis

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/product/b10800864?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Objective: To evaluate the efficacy of MK-4074 in reducing hepatic steatosis in patients with
NAFLD.

o Study Population: Thirty male or female patients aged 18 to 60 with hepatic steatosis.
e Protocol:
o Patients were randomized into three groups:
» MK-4074: 200 mg twice daily (b.i.d.).
» Pioglitazone: 30 mg once daily (positive control).
» Placebo.
o Treatment duration was 4 weeks.

o The primary endpoint was the change in hepatic fat content. Secondary endpoints
included changes in plasma triglyceride levels.
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Caption: Mechanism of action of MK-4074 in hepatocytes.
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Caption: Proposed pathway for MK-4074-induced hypertriglyceridemia.
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Caption: Workflow of the exploratory clinical study of MK-4074.

Discussion of Findings and Future Directions

The initial preclinical and clinical data for MK-4074 demonstrate a potent and effective inhibition
of de novo lipogenesis, leading to a significant reduction in hepatic steatosis. This confirms the
therapeutic potential of targeting ACC in the liver for the treatment of NAFLD.

However, the unexpected and substantial increase in plasma triglycerides is a significant
finding that requires further investigation. The proposed mechanism involves a reduction in
hepatic polyunsaturated fatty acids due to decreased malonyl-CoA, which in turn activates
SREBP-1c, a key transcription factor that upregulates genes involved in lipogenesis and VLDL
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secretion. This counter-regulatory mechanism highlights the complexity of lipid metabolism and
the potential for off-target effects even with a liver-specific inhibitor.

Future research should focus on elucidating the precise mechanisms of MK-4074-induced
hypertriglyceridemia and exploring strategies to mitigate this effect. This could include
combination therapies with agents that lower plasma triglycerides or the development of
second-generation ACC inhibitors with a more favorable safety profile. Despite the challenges,
the findings from the MK-4074 program have provided valuable insights into the role of de novo
lipogenesis in liver disease and will undoubtedly inform the future development of therapeutics
for NAFLD and NASH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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